molecular formula C9H10BrN3O3 B13529870 5-Bromo-3-nitro-2-(pyrrolidin-3-yloxy)pyridine

5-Bromo-3-nitro-2-(pyrrolidin-3-yloxy)pyridine

Cat. No.: B13529870
M. Wt: 288.10 g/mol
InChI Key: FSUOKBULJFTCNL-UHFFFAOYSA-N
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Description

5-Bromo-3-nitro-2-(pyrrolidin-3-yloxy)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position, a nitro group at the 3-position, and a pyrrolidin-3-yloxy group at the 2-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-nitro-2-(pyrrolidin-3-yloxy)pyridine typically involves the following steps:

    Nitration: The addition of a nitro group at the 3-position.

The reaction conditions for these steps often involve the use of strong acids, bases, and oxidizing agents. For example, the nitration step may require concentrated nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-nitro-2-(pyrrolidin-3-yloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Substitution: The pyrrolidin-3-yloxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-bromo-3-amino-2-(pyrrolidin-3-yloxy)pyridine .

Scientific Research Applications

5-Bromo-3-nitro-2-(pyrrolidin-3-yloxy)pyridine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-3-nitro-2-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromine atom and pyrrolidin-3-yloxy group can influence the compound’s binding affinity to various biological targets. These interactions can modulate cellular processes and pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-nitro-2-(pyrrolidin-3-yloxy)pyridine is unique due to the presence of the pyrrolidin-3-yloxy group, which can impart specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10BrN3O3

Molecular Weight

288.10 g/mol

IUPAC Name

5-bromo-3-nitro-2-pyrrolidin-3-yloxypyridine

InChI

InChI=1S/C9H10BrN3O3/c10-6-3-8(13(14)15)9(12-4-6)16-7-1-2-11-5-7/h3-4,7,11H,1-2,5H2

InChI Key

FSUOKBULJFTCNL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=C(C=C(C=N2)Br)[N+](=O)[O-]

Origin of Product

United States

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